molecular formula C6H5N3 B1321088 2-Methylpyrimidine-5-carbonitrile CAS No. 5506-97-8

2-Methylpyrimidine-5-carbonitrile

Cat. No.: B1321088
CAS No.: 5506-97-8
M. Wt: 119.12 g/mol
InChI Key: JQXXDALJZOCGKU-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-5-carbonitrile is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a methyl group at the second position and a cyano group at the fifth position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

2-Methylpyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been studied for its interaction with tyrosine kinase enzymes, which are crucial in cell signaling pathways. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its activity. This interaction can modulate various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR). By inhibiting EGFR, this compound can disrupt cell proliferation and induce apoptosis in cancer cells . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of tyrosine kinase enzymes, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling cascade. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including weight loss and organ toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which catalyze its oxidation and subsequent conjugation. The metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpyrimidine-5-carbonitrile can be synthesized through several methods. One common approach involves the reaction of aldehyde, malononitrile, and benzamidine hydrochloride in the presence of magnetic nano iron oxide particles as a catalyst under solvent-free conditions . This method yields pyrimidine-5-carbonitrile derivatives efficiently.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Methylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-2-methylpyrimidine-5-carbonitrile
  • 2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile
  • 2-Pyrimidinecarbonitrile

Comparison: 2-Methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXDALJZOCGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609810
Record name 2-Methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5506-97-8
Record name 2-Methylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you describe the interaction between a 2-methylpyrimidine-5-carbonitrile derivative and a specific biological target?

A1: Research has explored the interaction between 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-methylpyrimidine-5-carbonitrile (DMPHMPC) and the amino acid tryptophan (Trp). [] This interaction was studied using fluorescence spectroscopy, revealing that DMPHMPC effectively quenches the fluorescence of Trp. This quenching effect is attributed to the formation of a DMPHMPC-Trp complex. [] Further analysis suggests that the binding mechanism between these two molecules is primarily static, meaning a stable complex is formed. [] The study also found that hydrophobic interactions play a significant role in this binding process. []

Q2: What are the potential applications of this compound in organic synthesis?

A2: this compound serves as a crucial intermediate in the synthesis of vitamin B1 (thiamine). [] Researchers have developed two scalable methods for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key precursor to vitamin B1, using this compound as a starting material. [] This highlights the importance of this compound in producing essential vitamins.

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